molecular formula C16H12ClN3O4S B2428930 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide CAS No. 896297-62-4

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide

Cat. No.: B2428930
CAS No.: 896297-62-4
M. Wt: 377.8
InChI Key: DCFDCNNCULIPMW-UHFFFAOYSA-N
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Description

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the oxadiazole ring . The intermediate product is then reacted with sulfonyl chloride to introduce the sulfonamide group . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide involves its interaction with specific molecular targets. In the case of its antitubercular activity, the compound inhibits the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis . The exact molecular pathways and targets are still under investigation, but it is believed that the compound disrupts key enzymes involved in the biosynthesis of essential bacterial components.

Comparison with Similar Compounds

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide can be compared with other oxadiazole derivatives such as:

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O4S/c1-25(22,23)11-6-4-5-10(9-11)14(21)18-16-20-19-15(24-16)12-7-2-3-8-13(12)17/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFDCNNCULIPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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